Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide
Description
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide (CAS: 2410559-74-7) is a potassium salt of a boranuide anion featuring a strained bicyclo[1.1.1]pentane (BCP) core. Its molecular formula is C₇H₉BF₃KO₂, with a molecular weight of 232.05 g/mol and a purity typically exceeding 97% . The BCP scaffold imparts unique steric and electronic properties, making this compound valuable in medicinal chemistry and cross-coupling reactions.
Properties
IUPAC Name |
potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQSCLCAFXFPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide typically involves the reaction of 1-bicyclo[1.1.1]pentanylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoroboranuide group to other boron-containing functional groups.
Substitution: The trifluoroboranuide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, reduced boron-containing compounds, and substituted bicyclo[111]pentane derivatives
Scientific Research Applications
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its unique structure and reactivity.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Potassium;1-bicyclo[111]pentanyl(trifluoro)boranuide involves its interaction with molecular targets through its boron-containing functional group The trifluoroboranuide group can form stable complexes with various biomolecules, leading to potential applications in drug delivery and therapeutic interventions The bicyclo[11
Comparison with Similar Compounds
Biological Activity
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide (KBCB) is a specialized organoboron compound characterized by a unique bicyclo[1.1.1]pentane structure, a trifluoroborane moiety, and a potassium cation. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its distinct physicochemical properties.
Structural Characteristics
The bicyclo[1.1.1]pentane framework imparts unique three-dimensional characteristics that can enhance the pharmacological profiles of drug candidates. The trifluoro group increases the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis.
| Structural Features | Unique Properties |
|---|---|
| Bicyclo[1.1.1]pentane core | Enhances binding interactions with biological targets |
| Trifluoroborane moiety | Increases reactivity and solubility |
| Potassium cation | Provides ionic character for biological interactions |
Despite its promising structure, research on the biological activity of KBCB is still limited. Current studies focus on its reactivity with various nucleophiles and electrophiles, as well as its potential interactions with target proteins or enzymes. Preliminary findings suggest that bicyclo[1.1.1]pentane derivatives may exhibit bioisosteric properties compared to traditional aromatic compounds, potentially leading to improved efficacy and reduced side effects in therapeutic applications .
Case Studies
-
Inflammatory Response Modulation : Recent studies have explored the use of bicyclo[1.1.1]pentanes in developing anti-inflammatory agents. For instance, BCP-containing synthetic lipoxin A4 mimetics have shown significant anti-inflammatory activity, indicating that modifications to the bicyclic structure can enhance therapeutic effects against inflammatory responses .
- Study Findings : The compound BCP-sLXm (6a) demonstrated high efficacy in attenuating lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, showcasing its potential as an anti-inflammatory agent.
- Drug Development Applications : The replacement of traditional aromatic rings with bicyclo[1.1.1]pentane motifs has been successfully applied in drug design, notably in γ-secretase inhibitors where the bicyclic structure improved oral absorption characteristics and metabolic stability compared to conventional phenyl ring replacements .
Synthesis Methods
Several synthesis methods for KBCB have been developed, emphasizing its versatility as a building block in organic synthesis:
- Suzuki Coupling : A common method for creating BCP-containing compounds involves Suzuki cross-coupling reactions, which allow for the integration of various functional groups while maintaining the integrity of the bicyclic structure.
- Radical Bicyclopentylation : This technique has been employed to introduce desired substituents into the BCP framework efficiently.
Q & A
Basic: What are the standard synthetic routes for Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide?
Answer:
The synthesis typically involves:
- Step 1: Formation of the bicyclo[1.1.1]pentane core via cyclization reactions, such as [1.1.1]propellane opening with radical or nucleophilic reagents .
- Step 2: Functionalization with trifluoroborate groups. For example, reacting bicyclo[1.1.1]pentane precursors with boron trifluoride etherates, followed by potassium fluoride treatment to yield the boranuide salt .
- Key reagents: n-Butyllithium (for intermediate generation), potassium fluoride (for salt formation), and methoxycarbonyl derivatives for stabilization .
| Method Comparison | Reagents | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Radical Cyclization | AIBN, Bpin | 65–75 | ≥95% | |
| Nucleophilic Boronation | BF₃·OEt₂, KF | 50–60 | ≥90% | |
| Multi-Step Functionalization | n-BuLi, Trifluoroborate salts | 70–80 | ≥95% |
Advanced: How can researchers optimize reaction yields for this compound?
Answer:
Optimization strategies include:
- Temperature Control: Maintaining sub-zero temperatures (−78°C) during lithiation steps to minimize side reactions .
- Catalyst Selection: Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling intermediates, improving efficiency .
- Purification: Chromatography or recrystallization from THF/hexane mixtures to enhance purity .
- Contaminant Mitigation: Anhydrous conditions and molecular sieves to prevent hydrolysis of the trifluoroborate group .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Peaks for the bicyclo[1.1.1]pentane core (δ 2.5–3.5 ppm for bridgehead protons) and methoxycarbonyl groups (δ 3.7 ppm) .
- ¹¹B NMR: A singlet near δ −1.0 to 0.0 ppm confirms the trifluoroborate anion .
- X-Ray Crystallography: Resolves the strained bicyclic structure and boron coordination geometry .
- HRMS: Molecular ion peaks matching C₇H₇BF₃K⁺ (calc. 212.03 g/mol) .
Advanced: How to address discrepancies in spectroscopic data during characterization?
Answer:
- Scenario 1: Unexpected ¹H NMR splitting may indicate residual solvents or by-products. Use D₂O exchange or HSQC to identify exchangeable protons .
- Scenario 2: ¹¹B NMR shifts outside expected ranges suggest hydrolysis. Confirm via IR (B-F stretch ~1450 cm⁻¹) and repeat synthesis under anhydrous conditions .
- Scenario 3: HRMS deviations >2 ppm require re-evaluation of synthetic intermediates, such as verifying bicyclo[1.1.1]pentane integrity via NOESY .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Cross-Coupling Reactions: Suzuki-Miyaura couplings to install bicyclo[1.1.1]pentane motifs into pharmaceuticals .
- Bioisosteric Replacement: Serves as a rigid spacer replacing tert-butyl or phenyl groups in drug candidates .
- Material Science: Incorporation into polymers for enhanced thermal stability .
Advanced: What are the stability considerations for this compound under different conditions?
Answer:
- Moisture Sensitivity: The trifluoroborate group hydrolyzes in H₂O; store under argon at −20°C .
- Thermal Stability: Decomposes above 150°C; avoid heating unless in inert solvents (e.g., DMF or DMSO) .
- Light Sensitivity: UV exposure causes radical degradation; use amber vials for long-term storage .
Advanced: How does the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?
Answer:
- Steric Effects: The rigid core impedes transmetalation, requiring bulky ligands (e.g., SPhos) to enhance catalytic turnover .
- Electronic Effects: Electron-withdrawing methoxycarbonyl groups increase boron electrophilicity, accelerating oxidative addition steps .
- Side Reactions: Competing protodeboronation occurs if Pd catalysts are not carefully optimized (e.g., Pd(OAc)₂ with AsPh₃) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Hazard Codes: H302 (harmful if swallowed), H312/H332 (skin/respiratory irritation) .
- PPE: Nitrile gloves, lab coat, and fume hood use mandatory due to boranuide toxicity .
- Spill Management: Neutralize with aqueous NaHCO₃ and adsorb with vermiculite .
Advanced: How to design experiments to study its biological interactions?
Answer:
- Target Identification: Use SPR (Surface Plasmon Resonance) to screen protein binding, leveraging the bicyclo[1.1.1]pentane’s rigidity .
- Cellular Uptake: Radiolabel with ¹⁸F for PET imaging to track biodistribution .
- Toxicity Profiling: MTT assays in HEK293 cells, noting IC₅₀ values >100 µM for low cytotoxicity .
Advanced: What computational methods support mechanistic studies of its reactivity?
Answer:
- DFT Calculations: Analyze transition states in cross-coupling reactions (e.g., B3LYP/6-31G*) .
- MD Simulations: Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Docking Studies: Use AutoDock Vina to evaluate binding to kinase targets, guided by X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
